7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been extensively studied in the scientific research field due to its unique properties. It has been found to possess various biological activities and has been used in various applications such as drug discovery, drug design, and bio-catalysis.
Scientific Research Applications
Synthesis and Spectral Characterisation
A series of 2,3-disubstituted quinazolinones was synthesized, showcasing the compound's utility in creating derivatives with potential anti-inflammatory activities. This research illustrates the compound's role as a precursor in synthesizing novel chemical entities (Mahmoud et al., 2012).
Cytotoxicity and Anticancer Potential
The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines, indicating its potential as a starting point for anticancer drugs. This underscores the importance of the compound in the development of new therapeutic agents (Mohammadhosseini et al., 2017).
Analgesic Activity
Research has also explored the analgesic properties of derivatives of this compound, contributing to pain management studies. This highlights its utility in discovering new analgesic agents (Osarodion, 2023).
Corrosion Inhibition
The application extends to the field of materials science, where derivatives of the compound have been studied as corrosion inhibitors for mild steel in acidic conditions. This demonstrates its versatility beyond biological activities, showing potential in industrial applications (Hashim et al., 2012).
Antimicrobial Activities
Further studies have shown the compound's derivatives possessing antimicrobial activities, suggesting their potential in combating microbial infections. This area of research is crucial for the development of new antimicrobial agents (Patel et al., 2018).
properties
IUPAC Name |
7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPBBQBISDRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986622 |
Source
|
Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
6736-96-5 |
Source
|
Record name | 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.